(1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride
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Overview
Description
(1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N4. It is a white solid that is typically stored at temperatures between 0-8°C . This compound is known for its unique properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce hydrazine derivatives .
Scientific Research Applications
(1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride include:
- (1-Methylpyrazol-3-yl)methylamine
- (1-Methylpyrazol-3-yl)methylhydrazine
- (1-Methylpyrazol-3-yl)methylhydrazine;monohydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique dihydrochloride salt form, which provides distinct chemical and physical properties. This makes it particularly useful in specific research and industrial applications where these properties are advantageous .
Properties
IUPAC Name |
(1-methylpyrazol-3-yl)methylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-9-3-2-5(8-9)4-7-6;;/h2-3,7H,4,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCQLWVTLBVMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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